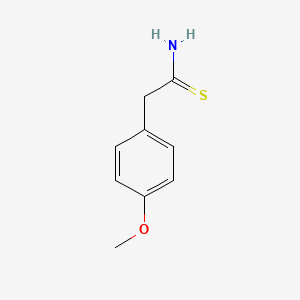

2-(4-Methoxyphenyl)ethanethioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODILKKAFDHZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384518 | |

| Record name | 2-(4-methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-02-6 | |

| Record name | 2-(4-methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYPHENYL)ETHANETHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Thioamide Functional Group Chemistry in Advanced Organic Synthesis

The thioamide functional group, an analogue of the amide group where the oxygen atom is replaced by sulfur, possesses unique chemical properties that make it a valuable tool in contemporary organic synthesis. researchgate.netchemrxiv.orgnih.gov This single-atom substitution from oxygen to sulfur results in altered reactivity, nucleophilicity, and hydrogen-bonding characteristics. researchgate.netchemrxiv.orgnih.govresearcher.life

Thioamides are more reactive towards both electrophiles and nucleophiles compared to their amide counterparts. nih.gov The carbon-sulfur double bond (C=S) is weaker and longer than the carbon-oxygen double bond (C=O) in amides, contributing to their enhanced reactivity. nih.govnih.gov Specifically, the C=S bond is approximately one-third longer than the C=O bond (1.71 Å vs. 1.23 Å). nih.gov

Key chemical properties and reactivities of thioamides include:

Enhanced Acidity: The N-H protons of a thioamide are more acidic than those of an amide. nih.gov

Hydrogen Bonding: Thioamide N-H groups are better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in amides. nih.govnih.gov

Versatile Intermediates: They serve as key intermediates in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry. chemrxiv.org

Spectroscopic Signatures: Thioamides exhibit distinct spectroscopic properties, with a UV absorption maximum around 265 nm and a ¹³C NMR chemical shift for the thiocarbonyl carbon between 200–210 ppm, which is about 30 ppm downfield from the corresponding amide. nih.gov

These unique features have led to the incorporation of thioamides into biologically active compounds to improve target affinity and stability. researchgate.netchemrxiv.orgnih.gov

Reactivity Profiles and Mechanistic Investigations of 2 4 Methoxyphenyl Ethanethioamide

Cycloaddition and Condensation Reactions of 2-(4-Methoxyphenyl)ethanethioamide

The thioamide moiety in this compound is a key building block for the construction of various heterocyclic scaffolds through cycloaddition and condensation reactions. These reactions leverage the nucleophilicity of the sulfur and nitrogen atoms and the electrophilicity of the thiocarbonyl carbon.

Formation of Heterocyclic Scaffolds

This compound serves as a valuable precursor for the synthesis of a range of heterocyclic compounds, including thiadiazoles, thiazoles, and thiazolidines. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures from a readily available starting material.

The synthesis of 1,2,4-thiadiazole (B1232254) derivatives from thioamides often involves an oxidative cyclization process. mdpi.comnih.gov In this type of reaction, an oxidizing agent is used to facilitate the formation of an N-S bond within a thioacylamidine intermediate, which can be formed in situ. organic-chemistry.org For instance, the reaction of a thioamide with an amidine in the presence of an oxidant can lead to the formation of a 3,5-disubstituted-1,2,4-thiadiazole. While specific examples detailing the direct oxidative dimerization of this compound to a 1,2,4-thiadiazole are not prevalent in the searched literature, the general reactivity pattern of thioamides supports this possibility. organic-chemistry.org A common method involves the use of reagents like iodine or phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate the oxidative S-N bond formation. organic-chemistry.org

A plausible, though not explicitly documented, pathway for this compound could involve its conversion to an N-acylthioamide intermediate, followed by cyclization. More complex, multi-step syntheses have been reported where a 1,2,4-thiadiazole core is constructed, and a (4-methoxyphenyl) group is subsequently introduced. nih.gov For example, a multi-step synthesis resulting in a complex molecule containing both 1,2,4-thiadiazole and 1,2,4-triazole (B32235) rings, with a 4-methoxyphenyl (B3050149) group attached, has been described. nih.gov

Table 1: General Conditions for 1,2,4-Thiadiazole Synthesis from Thioamides

| Reagent Type | Example | Role | General Conditions |

| Oxidizing Agent | Iodine, PIFA, Air | Promotes N-S bond formation | Room temperature or elevated temperatures |

| Base | Triethylamine, Sodium Carbonate | Promotes intermediate formation | Often used in conjunction with an oxidant |

| Catalyst | Copper salts | Can facilitate oxidative coupling | Used in specific methodologies |

This table represents general methodologies for 1,2,4-thiadiazole synthesis and may be applicable to this compound.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the construction of thiazole rings, which involves the reaction of a thioamide with an α-haloketone. chemhelpasap.comsynarchive.com This reaction is a cornerstone in heterocyclic chemistry due to its reliability and high yields. chemhelpasap.com In this context, this compound can act as the thioamide component, reacting with various α-haloketones to produce 2,4-disubstituted thiazoles.

The reaction mechanism initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. chemhelpasap.com The reaction can be carried out under various conditions, including conventional heating and microwave irradiation, with the latter often leading to shorter reaction times and improved yields. nih.gov

A specific example is the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, where thiourea (B124793) is reacted with an appropriate α-haloketone derived from 4-methoxyacetophenone. nanomedicine-rj.com While this example uses thiourea, the principle of the Hantzsch synthesis is directly applicable to this compound to form a thiazole with a 4-methoxybenzyl substituent at the 2-position.

Table 2: Hantzsch Thiazole Synthesis with Thioamides

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| Thioamide (e.g., this compound) | α-Haloketone (e.g., 2-bromoacetophenone) | Reflux in solvent (e.g., methanol, ethanol) or microwave irradiation | 2,4-Disubstituted Thiazole |

Thiazolidine (B150603) derivatives, which are saturated analogs of thiazoles, can also be synthesized from thioamides. One common approach involves the reaction of a thioamide with an aziridine (B145994). In this reaction, the thioamide acts as a nucleophile, leading to the ring-opening of the aziridine and subsequent cyclization to form the thiazolidine ring.

Another prominent method for constructing a related class of compounds, the 4-thiazolidinones, is through the reaction of a thiourea or thioamide with an α-haloacetic acid derivative, such as ethyl chloroacetate (B1199739), followed by condensation with an aldehyde. researchgate.netjocpr.com For instance, a thiosemicarbazone (derived from a thiosemicarbazide) can be cyclized with ethyl chloroacetate to form a 4-thiazolidinone (B1220212) ring. researchgate.net While direct synthesis of a thiazolidine from this compound is not explicitly detailed in the provided search results, the general reactivity patterns of thioamides suggest its feasibility in reactions with suitable three-carbon electrophilic partners.

This compound is a potential candidate for use in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing the need to isolate intermediates. researchgate.netnih.govmdpi.com The thioamide functionality can provide both nucleophilic and electrophilic centers, making it a versatile component in such reactions.

For example, thioamides can participate in MCRs for the synthesis of highly substituted pyridines or other heterocycles. researchgate.net A cascade reaction, which involves a series of intramolecular transformations following an initial intermolecular reaction, is another area where this compound could be employed. Oxidative cyclization reactions, which can be part of a cascade sequence, are used to construct complex polycyclic systems. mdpi.comresearchgate.net The development of new MCRs and cascade reactions involving thioamides is an active area of research, driven by the demand for efficient and diversity-oriented synthetic methods. mdpi.com

Role as a Nucleophilic or Electrophilic Synthon

The thioamide group in this compound allows it to function as both a nucleophilic and an electrophilic synthon.

As a nucleophile , the sulfur atom is the primary site of reactivity, readily attacking electrophilic centers. This is exemplified in the Hantzsch thiazole synthesis where the sulfur atom initiates the reaction by attacking the α-carbon of the haloketone. chemhelpasap.com The nitrogen atom can also exhibit nucleophilic character, particularly in the cyclization step of many heterocyclic syntheses.

Conversely, the thiocarbonyl carbon atom is electrophilic and can be attacked by strong nucleophiles. While less common than its nucleophilic reactions, this electrophilicity can be exploited in certain synthetic transformations. Additionally, the thioamide can be activated to enhance its electrophilic character. For example, S-alkylation of the thioamide with an alkyl halide would generate a highly reactive thioimidate salt, which is a potent electrophile.

The dual reactivity of this compound makes it a valuable and versatile tool in organic synthesis for the construction of a wide array of functionalized molecules and heterocyclic systems.

Detailed Mechanistic Studies of this compound Transformations

The reactivity of this compound is a subject of significant interest, particularly concerning the formation of heterocyclic structures like thiazoles. Understanding the underlying mechanisms of its transformations is crucial for the development of synthetic methodologies and the prediction of reaction outcomes. This section delves into the detailed mechanistic studies of this compound, focusing on reaction pathways, isomerism, and the application of advanced analytical techniques.

Elucidation of Reaction Pathways Leading to Thiazoles

The synthesis of thiazoles from thioamides such as this compound is a cornerstone of heterocyclic chemistry. The most prominent pathway is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. synarchive.com This reaction is a classic method for constructing the thiazole ring. While the general mechanism is well-established, specific studies on this compound provide deeper insights.

The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Recent advancements have explored more environmentally benign and efficient methods. For instance, visible-light-induced synthesis of thiazole derivatives has been reported, operating at room temperature in green solvents and avoiding the need for metal catalysts or external photosensitizers. researchgate.net This approach is believed to proceed through the in-situ formation of a photosensitized colored ternary electron-donor-acceptor (EDA) complex. researchgate.net Another modern approach involves microwave-assisted synthesis, which often results in higher yields, cleaner reactions, and significantly shorter reaction times. nih.gov For example, the reaction of o-aminothiophenol with 4-methoxybenzaldehyde (B44291) under microwave irradiation and solvent-free conditions has been shown to produce 2-(4-methoxyphenyl)benzo[d]thiazole in good yield. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in corroborating proposed mechanisms and understanding the electronic factors that govern the reactivity. researchgate.netnih.gov These studies help in visualizing the transition states and intermediates, providing a more complete picture of the reaction pathway.

Investigation of Isomerization and Tautomerism in Reactivity

Isomerization and tautomerism play a pivotal role in the reactivity of this compound. The compound can exist in equilibrium between its thioamide and thioenol tautomers. This keto-enol-like tautomerism is crucial as the thioenol form, although generally less stable, can exhibit different reactivity profiles.

The equilibrium between the keto (thioamide) and enol (thioenol) forms is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com In non-polar solvents, the enol form can be stabilized by internal hydrogen bonding. masterorganicchemistry.com The unusual acidity of the α-hydrogens adjacent to the thiocarbonyl group is a key factor, primarily due to the resonance stabilization of the resulting conjugate base, the enolate-equivalent thioenolate. libretexts.org

The formation of the enol tautomer is critical in certain reaction mechanisms. For instance, under acidic conditions, the thiocarbonyl oxygen can be protonated, and a subsequent deprotonation at the α-carbon leads to the enol form. libretexts.org Conversely, under basic conditions, deprotonation of the α-carbon forms a thioenolate anion, which upon protonation of the sulfur atom, yields the thioenol. libretexts.org

The stability of the resulting enol can be influenced by factors such as conjugation. For example, the enol form of a ketone is more stable if the resulting double bond is in conjugation with an adjacent aromatic ring. youtube.comlibretexts.org This principle also applies to the thioenol form of this compound, where conjugation with the methoxyphenyl ring can influence the tautomeric equilibrium.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Example |

| Solvent Polarity | Less polar solvents can favor the enol form through intramolecular hydrogen bonding. | The enol tautomer of acetoacetic acid ranges from <2% in D₂O to 49% in CCl₄. masterorganicchemistry.com |

| Conjugation | Conjugation of the enol double bond with an aromatic ring stabilizes the enol form. | The enol form of 1-phenyl-2-propanone is stabilized by conjugation with the phenyl ring. libretexts.org |

| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form can significantly shift the equilibrium. | The enol form of 2,4-pentanedione is favored (85%) due to a stabilizing intramolecular hydrogen bond. libretexts.org |

| Aromaticity | If the enol form results in an aromatic system, it is highly favored. | The enol tautomer of 2,4-cyclohexadienone (B14708032) is the aromatic molecule phenol. libretexts.org |

Application of Isotope Labeling in Mechanistic Probes

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. scripps.edu In the context of this compound reactions, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to track bond-forming and bond-breaking steps. scripps.edunih.gov

For instance, in the Hantzsch thiazole synthesis, labeling the α-carbon of the α-haloketone with ¹³C would allow for the definitive tracking of this carbon atom in the final thiazole product through techniques like NMR or mass spectrometry. Similarly, deuterium labeling of the α-hydrogens of this compound can provide insights into the role of enolization in the reaction mechanism. The presence or absence of the deuterium label in the product or in recovered starting material can confirm whether deprotonation at the α-position is a reversible or rate-determining step.

While specific isotope labeling studies on this compound are not extensively detailed in the provided search results, the principles of this technique are widely applied in organic chemistry to understand reaction mechanisms. nih.govresearchgate.net For example, deuterated water (D₂O) can be used to study the kinetics of proton transfer and to determine which protons in a molecule are exchangeable. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenyl Ethanethioamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(4-Methoxyphenyl)ethanethioamide, the spectrum is expected to show characteristic signals corresponding to the methoxy (B1213986), methylene (B1212753), and aromatic protons.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring typically appear as a distinct AA'BB' system. The two protons ortho to the methoxy group (H-3, H-5) are chemically equivalent, as are the two protons ortho to the ethanethioamide group (H-2, H-6). This results in two doublets in the aromatic region of the spectrum, typically between δ 6.8 and 7.3 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring are chemically equivalent and are expected to produce a singlet in the range of δ 3.6-4.0 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are highly shielded and appear as a sharp singlet, typically around δ 3.8 ppm. rsc.org

Thioamide Protons (-NH₂): The two protons on the nitrogen atom of the thioamide group are often broad and their chemical shift can vary depending on the solvent and concentration. They are typically observed in the downfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H-2, H-6) | ~ 7.2 | Doublet (d) |

| Aromatic (H-3, H-5) | ~ 6.9 | Doublet (d) |

| Methylene (-CH₂CS) | ~ 3.7 | Singlet (s) |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet (s) |

| Thioamide (-NH₂) | Variable (Broad) | Singlet (s, br) |

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Framework

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

Thioamide Carbon (C=S): The carbon of the thioamide group is significantly deshielded and is expected to appear far downfield, typically in the range of δ 190-210 ppm.

Aromatic Carbons: The para-substituted ring will show four distinct signals: one for the carbon bearing the methoxy group (C-4), one for the carbon attached to the ethanethioamide substituent (C-1), and one for each pair of equivalent methine carbons (C-2/C-6 and C-3/C-5).

Aliphatic Carbons: The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) will appear in the upfield region of the spectrum.

A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C=S | ~ 205 | No Signal | No Signal |

| C-4 (C-OCH₃) | ~ 159 | No Signal | No Signal |

| C-1 (C-CH₂) | ~ 128 | No Signal | No Signal |

| C-2, C-6 | ~ 130 | Positive | Positive |

| C-3, C-5 | ~ 114 | Positive | Positive |

| -OCH₃ | ~ 55 | Positive | No Signal |

| -CH₂CS | ~ 45 | Negative | No Signal |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure by revealing through-bond correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the aromatic doublets (H-2/H-6 and H-3/H-5), confirming their ortho relationship. Other signals would likely not show correlations as they are isolated spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling). ox.ac.uk It would definitively link the proton signals for the methoxy, methylene, and aromatic CH groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the different fragments of the molecule. sdsu.edulibretexts.org Key HMBC correlations would include:

A correlation from the methylene protons (-CH₂-) to the thioamide carbon (C=S) and the aromatic quaternary carbon (C-1).

Correlations from the methoxy protons (-OCH₃) to the C-4 aromatic carbon.

Correlations from the aromatic protons (H-2/H-6) to the neighboring carbons (C-1, C-3/C-5) and the methylene carbon.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Nucleus |

| COSY | H-2/H-6 | H-3/H-5 |

| HSQC | -OCH₃ | -OCH₃ Carbon |

| -CH₂- | -CH₂- Carbon | |

| H-2/H-6 | C-2/C-6 Carbons | |

| H-3/H-5 | C-3/C-5 Carbons | |

| HMBC | -CH₂- | C-1, C-2/C-6, C=S |

| -OCH₃ | C-4 | |

| H-2/H-6 | C-4, -CH₂- |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying the presence of key functional groups. The spectrum of this compound would be characterized by several distinct absorption bands.

N-H Stretching: The thioamide N-H bonds typically give rise to one or two sharp bands in the region of 3100-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic bands in the 1600-1450 cm⁻¹ region.

C=S Stretching: The thioamide C=S stretch is a key indicator, though its position can be variable and coupled with other vibrations. It is often found in the 800-1250 cm⁻¹ range.

C-O Stretching: The aryl-alkyl ether linkage gives a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Thioamide (-NH₂) | 3100 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -OCH₃ | 2850 - 3000 |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-O Stretch (Asymmetric) | Ar-O-CH₃ | ~ 1250 |

| C-O Stretch (Symmetric) | Ar-O-CH₃ | ~ 1030 |

| C=S Stretch | Thioamide | 800 - 1250 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric breathing mode of the para-substituted benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

C=S Bond: The C=S stretching vibration can sometimes be more clearly identified in the Raman spectrum than in the IR spectrum, where it may be obscured by other absorptions.

Aromatic C-H Bending: Out-of-plane and in-plane C-H bending vibrations of the aromatic ring also give rise to characteristic Raman signals.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a confident structural confirmation. nih.gov

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a important technique for characterizing the electronic properties of molecules like this compound. The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities provide valuable information about the electronic structure, particularly the extent of conjugation and the nature of the electronic transitions involved.

Thioamides, the class of compounds to which this compound belongs, exhibit characteristic UV-Vis absorption bands. nih.gov The thioamide C=S bond has a UV absorption maximum typically found around 265 (±5) nm. nih.gov This is a significant shift compared to the corresponding amide C=O bond, which absorbs at approximately 220 (±5) nm. nih.gov This red-shift in the thioamide is a key spectroscopic feature.

In the case of this compound, the presence of the 4-methoxyphenyl (B3050149) group, an aromatic ring with an electron-donating methoxy substituent, is expected to influence the electronic transitions. This group is in conjugation with the ethanethioamide moiety, which can lead to further shifts in the absorption maxima. For instance, in related quinazoline (B50416) derivatives, the presence of a 4-methoxyphenyl group can lead to enhanced fluorescence due to π→π* transitions.

The electronic spectrum of thioamides is generally characterized by two main absorption bands:

π → π transition:* This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It is typically the most intense absorption and is sensitive to the extent of conjugation in the molecule. For this compound, the conjugated system includes the phenyl ring, the ethylenic bridge, and the thioamide group.

n → π transition:* This transition involves the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. This transition is generally weaker than the π → π* transition and occurs at a longer wavelength.

The specific wavelengths and intensities of these transitions for this compound would provide detailed insights into its electronic structure. The position of the absorption maxima can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

A special feature of the thioamide bond is the red-shifted absorption bands and the higher barrier for cis-trans isomerization. nih.gov This property allows for the selective access to either the cis or trans isomer by irradiating with the appropriate UV wavelength. nih.gov The photoinduced isomerization is reported to be efficient (30%) and fast (<600 ps), while the thermal relaxation is comparatively slow (>10 min). nih.gov This makes thioamide-containing molecules interesting candidates for applications such as photoswitches in biological systems. nih.gov

Table 1: Typical UV-Vis Absorption Data for Thioamide Functional Groups

| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~265 nm nih.gov | High |

| n → π | > 300 nm | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C9H11NOS), mass spectrometry provides a precise molecular weight and characteristic fragment ions that help confirm its structure. uni.lu

The predicted monoisotopic mass of this compound is 181.05614 Da. uni.lu In a typical mass spectrum, this would be observed as the molecular ion peak (M+). Depending on the ionization method used (e.g., electrospray ionization - ESI), adducts such as [M+H]+, [M+Na]+, or [M+K]+ may also be observed. uni.lu

The fragmentation of thioamides in the mass spectrometer can follow several pathways, providing structural information. A notable fragmentation pattern for molecules containing a thioamide bond is the loss of SH2, which corresponds to a mass loss of 33.9877 Da, without breaking the molecular backbone. nih.gov This signature loss can be a useful tool for identifying thioamide-containing metabolites. nih.gov

For this compound, key fragmentation pathways would likely involve:

α-cleavage: Cleavage of the bond adjacent to the thiocarbonyl group. This could lead to the formation of ions corresponding to the 4-methoxyphenylacetyl group or the thioamide fragment.

Cleavage of the methoxy group: Loss of a methyl radical (CH3•) from the methoxy group on the phenyl ring.

Fragmentation of the phenyl ring: Characteristic fragmentation of the aromatic ring structure.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. For example, the calculated mass for the protonated molecule [M+H]+ of a related compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, was found to be 288.0820, with the experimental value being 288.0821, confirming its elemental composition. researchgate.netnih.gov

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]+ | 182.06342 uni.lu |

| [M+Na]+ | 204.04536 uni.lu |

| [M+K]+ | 220.01930 uni.lu |

| [M-H]- | 180.04886 uni.lu |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

For this compound, a single crystal X-ray diffraction study would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles. For instance, the C=S and C-N bond lengths in the thioamide group are of particular interest, as they indicate the degree of double bond character. wikipedia.org The C=S bond is typically longer than a C=O bond, and the C-N bond in a thioamide has more double bond character than in an amide. nih.govnih.gov

Intermolecular Interactions: The analysis would show how individual molecules of this compound interact with each other in the solid state. This includes hydrogen bonding involving the N-H and C=S groups of the thioamide, as well as other non-covalent interactions like π-π stacking of the phenyl rings. In related structures, hydrogen bonds and chalcogen bonds involving the thioamide group have been observed to play a significant role in the crystal packing. nih.gov

Absolute Configuration: For chiral molecules, single crystal X-ray diffraction can be used to determine the absolute configuration (R or S) of the stereocenters.

In a study of a related benzimidazole-based thiourea (B124793) derivative, single crystal X-ray diffraction confirmed the structure and revealed the presence of an uncoordinated water molecule in the unit cell. nih.gov The analysis also provided detailed information on hydrogen bonding and other intermolecular contacts. nih.gov Similarly, the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone showed a synperiplanar arrangement of the methoxy and carbonyl oxygen atoms and detailed the C-H···O interactions that lead to a supramolecular chain. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Related Thioamide Derivative

| Parameter | Value |

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 5.9308(2) mdpi.com |

| b (Å) | 10.9695(3) mdpi.com |

| c (Å) | 14.7966(4) mdpi.com |

| α (°) | 100.5010(10) mdpi.com |

| β (°) | 98.6180(10) mdpi.com |

| γ (°) | 103.8180(10) mdpi.com |

| Volume (ų) | 900.07(5) mdpi.com |

Data for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

Powder X-ray Diffraction in Mechanistic Studies

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing crystalline materials. While single crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD is used to analyze a bulk powder sample, providing information about the crystalline phases present.

In the context of this compound and its derivatives, PXRD is particularly useful in mechanistic studies of solid-state reactions, such as those carried out by mechanochemical methods. rsc.org Mechanochemistry, which involves inducing chemical reactions by grinding or milling, often proceeds through different intermediates and polymorphic forms than solution-based reactions. nih.gov

A recent study on the mechanochemical synthesis of thioamides using Lawesson's reagent demonstrated the power of ex situ PXRD monitoring. rsc.orgrsc.org By analyzing the diffraction pattern of the reaction mixture at various time points, researchers were able to:

Monitor Reaction Progress: Track the disappearance of the diffraction peaks of the starting materials and the appearance of the peaks of the product.

Detect Intermediates: Identify the formation of transient crystalline intermediates that may not be observable in solution-phase reactions.

Observe Polymorphism: Detect the formation and interconversion of different polymorphic forms of the reactants or products during the milling process. rsc.org The choice of milling materials (e.g., Teflon vs. stainless steel) was found to influence the polymorphic behavior and, consequently, the reaction efficiency. rsc.org

For example, in the synthesis of a tetrahydroquinoline derivative, PXRD was used to characterize the final product and confirm its crystal system and unit cell parameters. researchgate.net In another study, the crystal structure of a dihydropyridinone was solved using high-resolution powder diffraction data. researchgate.net

Therefore, PXRD is an essential tool for understanding the mechanisms of solid-state transformations involving this compound, providing insights into the solid-state reactivity and the role of different crystalline forms in the reaction pathway.

Based on the conducted research, there is no specific computational or theoretical study available in the public domain for the chemical compound This compound .

While the compound is indexed with CAS Number 60759-02-6 and its basic molecular formula (C9H11NOS) and structure are known, detailed computational analyses as requested in the outline have not been published in the available scientific literature. uni.lubldpharm.com

Searches for Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential), prediction of spectroscopic parameters, and reactivity descriptors (Fukui functions), yielded no results for this specific molecule. Similarly, no information was found regarding Molecular Dynamics (MD) or Monte Carlo simulations to analyze its conformational sampling and dynamic behavior.

The available information is limited to its identification, basic properties, and its role as a potential building block in organic synthesis, such as for thiazole (B1198619) derivatives. However, the in-depth theoretical investigations required to populate the requested article outline are not present in the accessed resources. Therefore, it is not possible to generate the requested scientific article with accuracy and adherence to the provided structure.

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenyl Ethanethioamide

Molecular Dynamics (MD) and Monte Carlo Simulations

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the electronic structure and photophysical properties of a molecule like 2-(4-Methoxyphenyl)ethanethioamide. Computational studies investigating solvent effects typically employ models like the Polarizable Continuum Model (PCM) to simulate the solvent environment and predict changes in molecular properties.

The study of how solvents affect the absorption and fluorescence spectra of a compound is known as solvatochromism. scispace.com When a molecule is excited by light, a redistribution of electron density occurs, often leading to a change in its dipole moment. The interaction of the molecule's ground and excited state dipole moments with the solvent's polarity determines the extent of spectral shifts. scispace.com

For this compound, theoretical calculations would predict how properties such as the dipole moment, polarizability, and the energies of Frontier Molecular Orbitals (HOMO and LUMO) change in solvents of varying polarity. These calculations help in understanding intermolecular solute-solvent interactions and can be correlated with experimental spectroscopic data. The solvatochromic method, which analyzes shifts in absorption and fluorescence maxima in different solvents, can be used to estimate the change in dipole moment upon excitation. scispace.com

Table 1: Predicted Solvent Effects on Molecular Properties of this compound This table is illustrative, based on general principles of solvatochromism as applied to polar molecules.

| Solvent Property | Effect on this compound | Predicted Observation |

|---|---|---|

| Increasing Polarity | Stabilization of the polar ground and excited states. | Bathochromic (red) shift in absorption and fluorescence spectra. |

| Hydrogen Bonding | Specific interactions with the thioamide (-CSNH₂) group. | Further shifts in spectral bands and potential changes in vibrational frequencies. |

Advanced Computational Methodologies

Machine learning (ML) potentials are emerging as a powerful tool to enhance the accuracy and efficiency of biomolecular simulations. nih.govarxiv.org These potentials promise to significantly reduce the high computational cost of quantum chemistry simulations, enabling studies of complex systems over longer timescales. nih.govresearchgate.net For a molecule like this compound, ML potentials can be used to model its potential energy surface with accuracy comparable to quantum mechanics but at a fraction of the computational expense. nih.gov

One advanced approach is the hybrid Neural Network Potential/Molecular Mechanics (NNP/MM) method. nih.govarxiv.org In this scheme, the molecule of interest (this compound) is modeled with a high-accuracy NNP, while its surrounding environment (e.g., solvent or a protein binding site) is treated with a faster, classical molecular mechanics (MM) force field. nih.gov This allows for highly accurate and efficient simulations of the molecule's dynamics, conformational changes, and interactions. nih.govarxiv.org

These ML-driven simulations can provide deep insights into:

Conformational Dynamics: Accurately predicting the flexibility of the molecule, including the rotation around the phenyl and thioamide groups.

Interaction Energies: Calculating the binding energy of the molecule with biological targets.

Reaction Pathways: Simulating chemical transformations involving the thioamide group.

Transition-State Theory (TST) is a fundamental framework in chemistry for explaining and predicting the rates of elementary chemical reactions. wikipedia.orgpressbooks.pub It assumes a quasi-equilibrium between the reactants and an activated complex, which represents the high-energy transition state at the peak of the reaction energy barrier. wikipedia.orgsolubilityofthings.com The rate of the reaction is then proportional to the concentration of this activated complex and the frequency at which it converts into products. pressbooks.pub

For this compound, TST can be used to computationally investigate the kinetics of its characteristic reactions, such as the oxidation or reduction of the thioamide group. The process involves:

Mapping the Potential Energy Surface: Using quantum chemical methods to locate the structures of the reactants, products, and the transition state.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state, which is the primary barrier to reaction. solubilityofthings.com

Determining Thermodynamic Activation Parameters: The Eyring equation, a central part of TST, relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). wikipedia.orglibretexts.org

Table 2: Key Concepts of Transition-State Theory

| Parameter | Description |

|---|---|

| Transition State (‡) | An unstable, high-energy configuration of atoms along the reaction coordinate that connects reactants and products. solubilityofthings.com |

| Activation Energy (Ea) | The minimum energy required for reactants to transform into the transition state. solubilityofthings.com |

| Enthalpy of Activation (ΔH‡) | The difference in enthalpy between the transition state and the reactants. |

| Entropy of Activation (ΔS‡) | The difference in entropy, reflecting the change in disorder, between the transition state and the reactants. wikipedia.org |

| Eyring Equation | Relates the reaction rate constant to the thermodynamic activation parameters and temperature. libretexts.org |

By calculating these parameters, researchers can predict how reaction rates for this compound will change with temperature and gain a deeper understanding of the reaction mechanism at a molecular level. libretexts.org

Non-linear optics (NLO) describes the behavior of light in materials where the polarization density responds non-linearly to the electric field of the light, typically at high intensities like those from lasers. wikipedia.org Organic molecules with extensive π-conjugated systems and charge-transfer characteristics are promising candidates for NLO materials. nih.gov

This compound possesses features that make it a candidate for NLO activity: a π-conjugated phenyl ring, an electron-donating methoxy (B1213986) group, and a polarizable thioamide group. Computational assessment of its NLO properties involves calculating key parameters using quantum chemical methods.

The primary NLO properties assessed computationally include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation (SHG). A non-zero β value is a key indicator of NLO activity.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

Theoretical calculations can predict these values, providing a first-principles assessment of the material's potential for applications in optoelectronics, frequency conversion, and optical switching. nih.govmdpi.com The calculated values for similar organic molecules suggest that compounds with donor-acceptor groups across a π-system can exhibit significant NLO responses. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comerciyes.edu.tr It maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together.

For this compound, Hirshfeld surface analysis reveals the nature and relative importance of various non-covalent interactions that stabilize its crystal structure. The surface is colored based on different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. nih.gov

Table 3: Hirshfeld Surface Analysis Fingerprint Plot Contributions for this compound

| Interaction Type | Contribution to Hirshfeld Surface | Description |

|---|---|---|

| C···H / H···C | 33.4% | Predominant van der Waals forces contributing to lattice stabilization. |

| H···H | Significant | Indicates the importance of contacts between hydrogen atoms on adjacent molecules. nih.gov |

| N–H···O | Present | Hydrogen bonding between the thioamide NH donor and an acceptor on a neighboring molecule. |

| C–H···S | Present | Weak hydrogen bonds involving the sulfur atom of the thioamide group. |

This detailed analysis of intermolecular forces is crucial for understanding the physicochemical properties of the solid state, such as melting point, solubility, and polymorphism.

Applications of 2 4 Methoxyphenyl Ethanethioamide As a Key Building Block in Complex Organic Synthesis

Synthesis of Advanced Heterocyclic Scaffolds Bearing the 4-Methoxyphenyl (B3050149) Moiety

The thioamide functionality of 2-(4-Methoxyphenyl)ethanethioamide is a key reactive handle for the construction of various heterocyclic rings. The sulfur and nitrogen atoms of the thioamide group readily participate in cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds.

Thiazole (B1198619) Derivatives with Defined Substituent Patterns

Thiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms that are prevalent in many biologically active molecules. ontosight.ai The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, which involves the reaction of a thioamide with an α-haloketone. youtube.com In this context, this compound can react with various α-haloketones to produce 2-substituted-4-(4-methoxyphenyl)thiazole derivatives. The substituents on the resulting thiazole ring can be precisely controlled by the choice of the α-haloketone, allowing for the synthesis of a library of derivatives with defined substitution patterns.

The 4-methoxyphenyl group in these derivatives is a common feature in many pharmacologically active compounds, potentially enhancing their biological activity and solubility. evitachem.com For instance, thiazole derivatives containing the 4-methoxyphenyl moiety have been investigated for their potential as anticancer and anti-inflammatory agents. evitachem.comontosight.ai The synthesis of these derivatives often involves the reaction of this compound with an appropriate α-bromo ketone, followed by cyclization. nih.govresearchgate.net

A general synthetic scheme for the preparation of thiazole derivatives from this compound is presented below:

Table 1: Examples of Thiazole Derivatives Synthesized from this compound and their Potential Applications

| Derivative Name | Other Reactants | Potential Applications |

| 4,5-bis(4-methoxyphenyl)thiazole | 2-bromo-1,2-bis-(p-methoxyphenyl)-ethanone | Not specified prepchem.com |

| {(2Z)-4-AMINO-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}(4-METHOXYPHENYL)METHANONE | Not specified | Antimicrobial, anticancer, anti-inflammatory ontosight.ai |

| 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol | Not specified | Anticancer, anti-inflammatory, biochemical studies, material science evitachem.com |

Thiadiazole Derivatives with Unique Structural Motifs

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. nih.gov Derivatives of 1,3,4-thiadiazole (B1197879), in particular, have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.org The synthesis of 1,3,4-thiadiazole derivatives can be achieved through the cyclization of thiosemicarbazides, which can be prepared from isothiocyanates and hydrazides. mdpi.comnih.gov While not a direct one-step reaction from this compound, its structural motifs are incorporated into various thiadiazole derivatives.

For instance, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their cytotoxic activity. researchgate.net The synthesis involves a multi-step process where the 4-methoxyphenyl group is introduced early in the synthetic sequence. researchgate.net Similarly, other studies have reported the synthesis of 1,3,4-thiadiazole derivatives containing a 4-methoxyphenyl substituent, which have shown promising anticancer activity. nih.gov

The synthesis of these complex thiadiazole derivatives often involves the initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes acid-catalyzed cyclization to form the thiadiazole ring. mdpi.comnih.gov

Table 2: Examples of Thiadiazole Derivatives Incorporating the 4-Methoxyphenyl Moiety

| Derivative Name | Key Synthetic Steps | Reported Biological Activity |

| 5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine derivatives | Suzuki coupling, conversion to carbohydrazide, cyclization with thiosemicarbazide | Anticancer researchgate.net |

| 2-(Arylamino)-5-(4-methoxyphenyl)-1,3,4-thiadiazoles | Reaction of 4-methoxybenzoic acid with thiosemicarbazide and subsequent reaction with anilines | Not specified in detail, but part of a class with broad biological activities. |

| (E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide | Not specified | Anticancer nih.gov |

| N-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide | Not specified | Antimicrobial, anti-inflammatory, anticancer ontosight.ai |

Triazole Derivatives and their Functionalization

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3-triazole and 1,2,4-triazole (B32235) isomers are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. mdpi.com The 4-methoxyphenyl group has been incorporated into various triazole derivatives to enhance their pharmacological profiles. ujmm.org.uazsmu.edu.ua

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with isothiocyanates followed by cyclization. nih.govmdpi.com While this compound is not a direct precursor, the 4-methoxyphenyl moiety is a common substituent in many synthesized triazole derivatives. For example, 4-(para-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol and its derivatives have been synthesized and studied for their pharmacological potential. ujmm.org.ua The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has also been reported, and these compounds have shown anti-inflammatory activity. nih.gov

The functionalization of these triazole rings allows for the introduction of various substituents, leading to a diverse range of compounds with different biological properties. researchgate.net

Table 3: Examples of Triazole Derivatives with the 4-Methoxyphenyl Substituent

| Derivative Name | Synthetic Approach | Potential Biological Activity |

| 2-(5-methyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio)ethanoic acid amides | Multi-step synthesis starting from 4-(para-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol | Moderate to low toxicity ujmm.org.ua |

| 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives | Acylation of thiosemicarbazide with 4-methoxybenzoyl chloride followed by cyclization | Anti-inflammatory nih.gov |

| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Unexpected product from the reduction of a heterocyclic thioketone | Not specified mdpi.com |

Pyrimidine (B1678525) and Related Nitrogen-Containing Heterocycles

Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3. scispace.com They are fundamental components of nucleic acids and are found in many biologically active compounds. scispace.com The 4-methoxyphenyl group has been incorporated into pyrimidine derivatives to explore their medicinal potential. gsconlinepress.comnih.gov

The synthesis of pyrimidine derivatives can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with ureas or thioureas. While this compound is not a direct starting material for pyrimidine synthesis, the 4-methoxyphenyl moiety is a common substituent in many pyrimidine-based compounds with reported biological activities. For instance, pyrimidine derivatives bearing a 4-methoxyphenyl group have been synthesized and evaluated as potential anticancer and anti-inflammatory agents. gsconlinepress.commdpi.com

The synthesis of these compounds often involves the construction of the pyrimidine ring from acyclic precursors, where the 4-methoxyphenyl group is introduced as part of one of the starting materials. nih.govresearchgate.net

Table 4: Examples of Pyrimidine Derivatives Containing the 4-Methoxyphenyl Moiety

| Derivative Name | General Synthetic Strategy | Reported Biological Activity |

| 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Reaction of a chalcone (B49325) with guanidine (B92328) nitrate | Antibacterial, analgesic researchgate.net |

| N-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Multi-step synthesis involving the coupling of a thiazole derivative with a substituted pyrimidine | Antiproliferative mdpi.com |

| Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives with 4-methoxyphenyl substituents | Multi-step synthesis involving the construction of the fused heterocyclic system | EGFR inhibitors nih.gov |

Rational Design and Synthesis of Library Compounds for Chemical Space Exploration

The structural features of this compound make it an excellent starting point for the generation of compound libraries for chemical space exploration. The ability of the thioamide group to participate in various cyclization reactions allows for the creation of a diverse set of heterocyclic scaffolds. By systematically varying the other reactants in these cyclization reactions, a large number of structurally related compounds can be synthesized.

This approach is valuable in drug discovery, where the exploration of a wide range of chemical structures is necessary to identify new lead compounds. The 4-methoxyphenyl group can serve as a constant feature within the library, allowing for the investigation of the effect of other substituents on biological activity.

For example, a library of thiazole derivatives can be generated by reacting this compound with a diverse set of α-haloketones. Similarly, by using it as a precursor to thiosemicarbazides, libraries of thiadiazole and triazole derivatives can be prepared. This systematic approach to synthesis facilitates the establishment of structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective drug candidates.

Strategic Utility in Retrosynthetic Analysis for Target Molecule Synthesis

Retrosynthetic analysis is a powerful technique used by organic chemists to plan the synthesis of complex organic molecules. libretexts.orgyoutube.com It involves breaking down the target molecule into simpler, commercially available or easily accessible starting materials. libretexts.org this compound can be a key synthon in the retrosynthetic analysis of target molecules containing a 2-substituted-4-(4-methoxyphenyl)thiazole or related heterocyclic core.

When a target molecule contains such a scaffold, a retrosynthetic disconnection can be made at the bonds forming the heterocyclic ring, leading back to this compound and an appropriate co-reactant. This simplifies the synthetic problem and provides a clear and often efficient route to the target molecule.

For example, in the retrosynthesis of a complex molecule containing a 4-(4-methoxyphenyl)thiazole unit, the C-S and C-N bonds of the thiazole ring can be disconnected, revealing a thioamide (this compound) and an α-haloketone as the precursors. This strategy has been implicitly used in the synthesis of many of the derivatives discussed in the previous sections. The ability to recognize this compound as a key building block is therefore a valuable skill for synthetic organic chemists. researchgate.netresearchgate.netchegg.com

Future Research Directions and Unexplored Avenues in 2 4 Methoxyphenyl Ethanethioamide Chemistry

Development of Novel Catalytic Systems for Thioamide Functionalization

The functionalization of the thioamide group in 2-(4-Methoxyphenyl)ethanethioamide represents a fertile ground for methodological innovation. Future research should focus on developing novel catalytic systems that can selectively transform this moiety, unlocking new synthetic pathways.

Transition-metal catalysis offers a promising avenue. For instance, ruthenium-based catalysts have been shown to be effective for the hydrogenation of thioamides to their corresponding amines. uni.lu The application of such catalysts to this compound could provide a mild and efficient route to 2-(4-methoxyphenyl)ethanamine, a valuable building block. Furthermore, Cp*Co(III)-catalyzed C–H activation, a powerful tool for functionalizing aromatic systems, could be explored for the direct modification of the phenyl ring, guided by the thioamide group. thieme-connect.de

Another area of interest is the development of catalytic systems for chemoselective desulfurization, converting the thioamide back to an amide or to other functional groups. mdpi.com This would enhance the utility of the thioamide as a protecting or directing group in multi-step syntheses. The development of earth-abundant metal catalysts or even metal-free catalytic systems for these transformations would be a significant advance. mdpi.com

Table 1: Potential Catalytic Transformations of this compound

| Catalytic System | Transformation | Potential Product |

| Ru-acridine complex / H₂ | Hydrogenation | 2-(4-Methoxyphenyl)ethanamine |

| Cp*Co(III) / Allyl carbonate | C-H Allylation | Allylated this compound |

| N-doped carbon / H₂S | Thioamidation (reverse) | 2-(4-Methoxyphenyl)acetonitrile |

| Dimethylaminoborane (DMAB) | Desulfurization to amine | 2-(4-Methoxyphenyl)ethanamine |

Exploration of Bio-conjugation and Materials Science Applications

The unique properties of the thioamide group make this compound an intriguing candidate for applications in bio-conjugation and materials science, areas that remain entirely unexplored for this specific molecule.

In the realm of bio-conjugation, the thioamide can serve as a handle for linking to biomolecules. Thioamides can be incorporated into peptides and proteins, and their sulfur atom provides a unique site for chemical modification. mdpi.comcsic.es For instance, this compound could be investigated as a building block for the synthesis of modified amino acids. These modified amino acids could then be incorporated into peptides, and the thioamide's sulfur atom could be targeted for selective alkylation, enabling the attachment of probes, drugs, or imaging agents. thermofisher.comnih.gov

In materials science, the thioamide group can influence the electronic and photophysical properties of organic molecules. Thioamides have been used to construct novel optical materials. researchgate.net The incorporation of this compound into larger conjugated systems could lead to new materials with interesting fluorescence or non-linear optical properties. The methoxyphenyl group can also play a role in modulating these properties through its electron-donating nature. The potential for this compound to act as a precursor to sulfur-containing polymers is another avenue worth investigating, potentially leading to materials with unique refractive or degradable properties. chemrxiv.org

Table 2: Illustrative Bio-conjugation and Materials Science Applications

| Application Area | Proposed Strategy | Potential Outcome |

| Bio-conjugation | Incorporation into a peptide sequence followed by selective S-alkylation. | Site-specific labeling of a peptide with a fluorescent dye. |

| Materials Science | Polymerization via radical copolymerization with vinyl monomers. | A degradable vinyl polymer with thioether linkages in the backbone. |

| Materials Science | Use as a building block for the synthesis of extended π-conjugated systems. | A novel organic material with potential for use in optical devices. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives could be significantly advanced by leveraging flow chemistry and automated synthesis platforms. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening and library generation. thermofisher.comchemicalbook.com

The synthesis of this compound itself, which often involves the use of reagents like Lawesson's reagent, could be made safer and more efficient in a flow reactor. researchgate.net Flow chemistry allows for precise temperature control and rapid mixing, which can minimize the formation of byproducts. bldpharm.com Furthermore, the integration of in-line purification techniques could allow for the direct production of the pure compound. mdpi.com

Automated synthesis platforms could be employed to rapidly generate a library of derivatives of this compound. chemrxiv.org By systematically varying the substituents on the phenyl ring or the groups attached to the nitrogen atom of the thioamide, a diverse set of compounds could be synthesized and screened for interesting properties. This high-throughput approach would accelerate the discovery of new applications for this class of molecules. chemicalbook.com

Advanced Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reactivity of this compound can be gained through advanced spectroscopic studies of its reaction intermediates. Techniques such as in-situ NMR, rapid-injection NMR, and time-resolved IR spectroscopy could be employed to observe and characterize transient species formed during its chemical transformations.

For example, studying the intermediates in the catalytic hydrogenation or desulfurization of this compound could provide valuable insights into the reaction mechanism, aiding in the design of more efficient catalysts. uni.lumdpi.com Similarly, spectroscopic investigation of the intermediates formed during its oxidation or nucleophilic substitution reactions would illuminate the electronic and steric factors that govern its reactivity. google.com

The application of advanced mass spectrometry techniques, such as those that can predict collision cross-sections, could also provide valuable structural information about both the parent molecule and its reaction products. uni.lu

Computational Design and Predictive Modeling of New Reactivity Manifolds

Computational chemistry and predictive modeling represent powerful tools for exploring the untapped reactivity of this compound and for designing new applications. Density functional theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the mechanisms of catalytic and non-catalytic reactions involving this molecule.

For instance, computational studies could be used to predict the regioselectivity of C-H functionalization reactions on the aromatic ring or to model the binding of the thioamide to different catalytic species. thieme-connect.de This predictive power can guide experimental efforts, saving time and resources.

Furthermore, computational screening of virtual libraries of this compound derivatives could be used to identify candidates with desirable electronic or photophysical properties for materials science applications. By modeling properties such as the HOMO-LUMO gap and absorption spectra, researchers can prioritize the synthesis of the most promising compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(4-Methoxyphenyl)ethanethioamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves converting 4-methoxyphenethylamine (or its derivatives) into the corresponding thioamide. For example, treatment with Lawesson’s reagent or thiourea under reflux conditions in anhydrous solvents (e.g., THF or toluene) can introduce the thioamide group. Evidence from analogous compounds suggests that reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 amine-to-sulfur reagent) critically influence yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : Key signals include:

| Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=S | ~195.3 | Thioamide carbonyl |

| Aromatic | 153.1, 130.6, 121.8 | 4-Methoxyphenyl ring |

| OCH | ~55.3 | Methoxy group |

| These shifts align with structurally related thioamides . |

- IR : Strong absorption at ~1250 cm (C=S stretch) and ~3350 cm (N-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 195 (M) confirms the molecular formula CHNOS .

Q. What methods are used to determine aqueous solubility and partition coefficients?

- Methodological Answer : Solubility can be measured via shake-flask experiments in buffered solutions (pH 1–13) at 25°C. For logP (octanol-water partition coefficient), HPLC retention time correlation or experimental partitioning (with UV quantification) is employed. Data from simpler thioamides (e.g., ethanethioamide, solubility ~93 mg/L) suggest low aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ) be incorporated into this compound for mechanistic studies?

- Methodological Answer : Carbon-14 labeling at the methoxy group or aromatic ring can be achieved using -labeled toluene or methoxy precursors. For example, -methylation of 4-hydroxyphenyl derivatives via I/KCO in DMF, followed by thioamide synthesis, enables tracking metabolic or degradation pathways . Radiolabeled purity is verified via radio-HPLC.

Q. What are the reactivity trends of this compound under oxidative or nucleophilic conditions?

- Methodological Answer :

- Oxidation : Reaction with KMnO in alkaline medium converts the thioamide to a sulfonic acid derivative, while milder oxidants (e.g., HO) yield sulfoxides.

- Nucleophilic Substitution : The thioamide group reacts with acyl chlorides (e.g., acetyl chloride) to form thioesters, characterized by NMR loss of NH signals .

- Acid/Base Stability : Stability studies in HCl/NaOH (0.1–2 M) at 37°C reveal degradation products via LC-MS, such as 4-methoxyphenylacetic acid .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

- Methodological Answer : Modify the methoxy group (e.g., replace with Cl, NO, or CF) or vary the aryl ring substitution (e.g., 3,4-dimethoxy). Synthesize analogs via cross-coupling (Suzuki-Miyaura for aryl variations) and evaluate biological activity (e.g., enzyme inhibition assays). Computational docking (AutoDock Vina) predicts binding interactions, validated by IC measurements .

Q. How should researchers address discrepancies in reported spectroscopic data for thioamide derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, pH, or impurities. Standardize conditions (e.g., DMSO-d for NMR, dry KBr pellets for IR) and compare with high-purity reference standards. For unresolved issues, advanced techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography provide definitive structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.